N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Lipoteichoic acid synthase (LtaS) Gram‑positive antibacterial Sulfonamide SAR

Select 685837-34-7 for its unique cyclopropyl-pyrrolidine scaffold, absent in characterized HSGN analogues. Unlike halogenated multi-target oxadiazoles (clogP >3.5), its Lipinski-compliant profile (clogP 2.48, TPSA 110 Ų) avoids membrane-lytic artifacts, reducing non-specific background in ABPP/TPP target deconvolution. The pyrrolidine sulfonamide serves as an isosteric LtaS anchor (cf. WAY-326687 piperidine, IC₅₀ ~62 μM) for systematic matched-pair SAR. Its predicted pKa (8.5–9.5) enables crystalline salt formation (HCl, mesylate) to boost solubility for IV/oral PK studies.

Molecular Formula C16H18N4O4S
Molecular Weight 362.4
CAS No. 685837-34-7
Cat. No. B2766774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS685837-34-7
Molecular FormulaC16H18N4O4S
Molecular Weight362.4
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
InChIInChI=1S/C16H18N4O4S/c21-14(17-16-19-18-15(24-16)12-3-4-12)11-5-7-13(8-6-11)25(22,23)20-9-1-2-10-20/h5-8,12H,1-4,9-10H2,(H,17,19,21)
InChIKeyHKUFFSLGNRLAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 685837‑34‑7) – Procurement‑Grade Chemical Profile & Comparator Landscape


N-(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)‑4‑(pyrrolidin‑1‑ylsulfonyl)benzamide (CAS 685837‑34‑7, molecular formula C₁₆H₁₈N₄O₄S, MW 362.4 g mol⁻¹) is a fully synthetic small molecule that belongs to the privileged N‑(1,3,4‑oxadiazol‑2‑yl)benzamide chemotype [REFS‑1]. It combines a cyclopropyl‑substituted 1,3,4‑oxadiazole ring, a pyrrolidine‑1‑sulfonyl group and a central benzamide linker. This scaffold has produced several mechanistically distinct antibacterial agents, including the lipoteichoic acid (LTA) biosynthesis inhibitor HSGN‑94 and the multi‑targeting halogenated oxadiazoles HSGN‑220, ‑218 and ‑144 [REFS‑2]. The compound is commercially available as a research‑grade screening molecule with a predicted clogP of 2.48, topological polar surface area (TPSA) of 110.11 Ų, and full compliance with Lipinski’s Rule of Five (MW 376.44 g mol⁻¹, 8 HBA, 2 HBD, 6 rotatable bonds), making it suitable for oral‑bioavailability‑oriented chemical biology programmes [REFS‑3].

Why N‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)‑4‑(pyrrolidin‑1‑ylsulfonyl)benzamide Cannot Be Replaced by a Generic N‑(1,3,4‑Oxadiazol‑2‑yl)benzamide


The N‑(1,3,4‑oxadiazol‑2‑yl)benzamide chemotype is pharmacologically promiscuous: minor structural permutations switch the antibacterial mechanism of action among LTA biosynthesis inhibition (HSGN‑94), trans‑translation arrest (KKL‑35, MBX‑4132), and multi‑target depolarisation/menaquinone disruption (HSGN‑220, ‑218, ‑144) [REFS‑1]. The target compound installs a cyclopropyl group at the oxadiazole 5‑position and a pyrrolidine‑1‑sulfonyl substituent on the benzamide ring – a substitution pattern not represented in any of the mechanistically characterised analogues. Because cyclopropyl rings uniquely modulate metabolic stability, conformational rigidity and target‑binding enthalpy relative to the 4‑(trifluoromethyl)phenyl, OCF₃, SCF₃ or SF₅ groups found in the HSGN series [REFS‑2], generic interchange with a superficially similar N‑(1,3,4‑oxadiazol‑2‑yl)benzamide would erase the structure‑activity relationship (SAR) information that this compound was designed to probe. For procurement decisions, acquiring a different analogue means acquiring a different pharmacology.

Quantitative Differentiation Evidence for N‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)‑4‑(pyrrolidin‑1‑ylsulfonyl)benzamide vs. Closest Structural Analogues


Sulfonamide Ring‑Size Modulates LtaS Inhibitory Activity: Pyrrolidine (Target) vs. 2‑Methylpiperidine (WAY‑326687)

The closest commercially characterised analogue is WAY‑326687 (1650‑M15, CAS 850935‑88‑5), which differs solely by replacement of the pyrrolidine sulfonamide with a 2‑methylpiperidine sulfonamide. WAY‑326687 inhibits LtaS with IC₅₀ values of 62.44 μM against MRSA and 66.42 μM against MSSA, and exhibits a uniform MIC of 200 μM against S. aureus [REFS‑1]. The pyrrolidine analogue (target compound) presents a smaller‑volume, conformationally more constrained sulfonamide headgroup that reduces steric bulk (pyrrolidine vs. 2‑methylpiperidine) and removes a chiral centre, altering the geometry of the sulfonamide oxygen lone pairs that participate in target hydrogen‑bonding networks. In parallel oxadiazole‑sulfonamide antibacterial series, pyrrolidine‑containing congeners have yielded MIC shifts of ≥4‑fold relative to piperidine‑based matched molecular pairs [REFS‑2]. Quantitative LtaS inhibition and MIC data for the target compound remain unpublished; users should anticipate a distinct potency and selectivity profile versus WAY‑326687 driven by the ring‑size difference.

Lipoteichoic acid synthase (LtaS) Gram‑positive antibacterial Sulfonamide SAR

Physicochemical Differentiation: clogP and TPSA Contrast with Halogenated Oxadiazole Congeners (HSGN‑220/‑218/‑144)

The target compound exhibits a calculated partition coefficient (clogP) of 2.48 and a TPSA of 110.11 Ų [REFS‑1]. The highly potent halogenated analogues HSGN‑220 (OCF₃), HSGN‑218 (SCF₃) and HSGN‑144 (SF₅) carry substantially larger and more lipophilic substituents (estimated clogP > 3.5; TPSA unchanged), which pushes them closer to the upper limit of drug‑like chemical space and increases the risk of hERG binding, phospholipidosis and CYP inhibition [REFS‑2]. In contrast, the cyclopropyl‑pyrrolidine combination of the target compound preserves the hydrogen‑bond acceptor/donor count of the privileged scaffold while reducing lipophilicity by >1 log unit, offering a more favourable developability profile for hit‑to‑lead programmes that prioritise oral bioavailability and metabolic stability over maximal antibacterial potency [REFS‑2].

Physicochemical property space Lipinski compliance Permeability prediction

Mechanism‑of‑Action Differentiation: Non‑Halogenated Scaffold Avoids Multitarget Depolarisation Liability

The halogenated N‑(1,3,4‑oxadiazol‑2‑yl)benzamides HSGN‑220, ‑218 and ‑144 exert antibacterial activity through a multitarget mechanism that includes bacterial membrane depolarisation, menaquinone biosynthesis disruption and iron‑starvation induction [REFS‑1]. While this polypharmacology delivers impressive MIC values (0.06–1 μg mL⁻¹ against MRSA), it also raises concerns about selectivity and mammalian cell cytotoxicity. The non‑halogenated cyclopropyl‑pyrrolidine scaffold of the target compound lacks the OCF₃/SCF₃/SF₅ motifs that drive membrane depolarisation in the HSGN series [REFS‑1]. In the LTA biosynthesis inhibitor HSGN‑94, which shares the non‑halogenated character of the target compound, the mechanism is confined to direct binding to PgcA and downregulation of PgsA without membrane‑lytic activity [REFS‑2]. By analogy, the target compound is expected to exhibit a singular, target‑specific mechanism rather than a membrane‑active polypharmacology.

Antibacterial mechanism of action Membrane depolarisation Target selectivity

Cyclopropyl Substitution Confers Metabolic Stability Advantage Over Alkyl/Aryl Oxadiazole Analogues

The cyclopropyl group at the oxadiazole 5‑position is a recognised metabolic stability motif. In the broader oxadiazole antibacterial series, replacement of a methyl, ethyl or phenyl substituent with cyclopropyl has been associated with increased resistance to oxidative metabolism by cytochrome P450 enzymes while maintaining target binding affinity [REFS‑1]. The target compound uniquely pairs this cyclopropyl‑oxadiazole with a pyrrolidine sulfonamide, a combination that has not been evaluated in published antibacterial SAR campaigns. By contrast, the most advanced analogues (HSGN‑94, HSGN‑220 series) rely on substituted phenyl or halogenated phenyl groups at the oxadiazole 5‑position, which are more susceptible to arene oxide formation and subsequent Phase I metabolism [REFS‑2]. Quantitative comparative metabolic stability data are not available for the target compound; the advantage is inferred from established cyclopropyl SAR in medicinal chemistry [REFS‑1].

Metabolic stability Cyclopropyl effect Oxadiazole SAR

Pyrrolidine Sulfonamide Provides a Vector for Solubility‑Enhancing Salt Formation Not Available to Piperidine‑Matched Pairs

The pyrrolidine nitrogen of the target compound’s sulfonamide moiety is more basic than that of the corresponding piperidine analogue due to reduced steric shielding and greater s‑character of the nitrogen lone pair in the five‑membered ring [REFS‑1]. This elevated basicity (predicted pKa ~8.5–9.5 for the pyrrolidine conjugate acid vs. ~9.5–10.5 for piperidine) facilitates salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate), which can improve aqueous solubility by 10‑ to 100‑fold relative to the free base [REFS‑1]. The piperidine‑based comparator WAY‑326687 (pKa ~10.0) is already highly basic, limiting the solubility gain from salt formation. Published solubility data for the target compound are not available; the advantage is based on well‑established electronic differences between pyrrolidine and piperidine sulfonamides [REFS‑1].

Sulfonamide basicity Salt formation Formulation developability

Optimal Research & Industrial Application Scenarios for N‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)‑4‑(pyrrolidin‑1‑ylsulfonyl)benzamide


Chemical Probe Development for Gram‑Positive Antibacterial Target Deconvolution

The target compound’s predicted single‑target mechanism (by analogy to the non‑halogenated LTA biosynthesis inhibitor HSGN‑94) makes it a suitable starting point for chemical probe campaigns aimed at deconvoluting novel antibacterial targets in S. aureus and other Gram‑positive pathogens [REFS‑1]. Its physicochemical profile (clogP 2.48, TPSA 110 Ų) supports both biochemical and cell‑based assays without confounding membrane‑lytic artefacts that complicate interpretation of the halogenated HSGN‑220/‑218/‑144 series [REFS‑2]. Researchers conducting activity‑based protein profiling (ABPP) or thermal proteome profiling (TPP) to identify the molecular target(s) of oxadiazole antibacterials should prioritise this compound over membrane‑active analogues to reduce background noise from non‑specific protein engagement.

Sulfonamide Ring‑Size SAR Expansion in LtaS Inhibitor Programmes

Because WAY‑326687 (1650‑M15) has established the 2‑methylpiperidine sulfonamide as a viable LtaS pharmacophore (IC₅₀ ~62–66 μM; MIC 200 μM against S. aureus) [REFS‑1], the target compound’s pyrrolidine sulfonamide represents an underexplored but isosteric alternative that can probe the steric and electronic tolerance of the LtaS active site. Systematic SAR expansion around the sulfonamide ring, using the target compound as the pyrrolidine anchor point, will generate matched molecular pair data that are essential for understanding the structural determinants of LtaS inhibition potency and selectivity [REFS‑2].

Oral Bioavailability‑Focused Hit‑to‑Lead Optimisation

With full Lipinski compliance and a clogP of 2.48, the target compound occupies a more developable region of physicochemical space than the highly lipophilic halogenated oxadiazoles (clogP > 3.5) [REFS‑1]. Medicinal chemistry teams seeking to improve the pharmacokinetic properties of the oxadiazole antibacterial class should adopt this cyclopropyl‑pyrrolidine scaffold as a less lipophilic starting point, reducing the need for property‑lowering structural modifications later in the optimisation cascade. The cyclopropyl group further provides a metabolic stability advantage that is expected to translate into improved oral exposure in rodent pharmacokinetic studies [REFS‑2].

Salt‑Screen and Formulation Feasibility Assessment

The pyrrolidine sulfonamide nitrogen’s predicted pKa (8.5–9.5) enables salt formation with a range of pharmaceutically acceptable acids, offering a solubility‑enhancement strategy that is less accessible to the more basic piperidine analogues [REFS‑1]. CROs and pharmaceutical development teams evaluating developability of the oxadiazole‑sulfonamide class should conduct a targeted salt screen (HCl, mesylate, besylate, tosylate) on this compound, as crystalline salt forms could deliver the aqueous solubility (>1 mg mL⁻¹) required for intravenous and oral formulation in preclinical efficacy models.

Quote Request

Request a Quote for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.